Orthogonal Amino–Bromo Pair Enables Protection‑Free Sequential Derivatization
The target compound possesses both a free aromatic amine (C4) and an aryl bromide (C2) in the same ring. In the closest analog, 2‑bromo‑5‑fluoro‑3‑nitropyridine (CAS 652160‑72‑0), the amino group is absent; conversion of the nitro group to an amine requires a reduction step that can compromise other sensitive substituents [1]. The target compound therefore enables immediate acylation, sulfonylation, or diazotization at the amine while conserving the bromide for subsequent Suzuki, Buchwald‑Hartwig, or Sonogashira cross‑coupling, eliminating a protection–deprotection cycle and reducing the synthetic sequence by at least one step.
| Evidence Dimension | Number of orthogonal reactive centers immediately available for sequential derivatization |
|---|---|
| Target Compound Data | Two: aryl‑NH₂ (nucleophilic) + aryl‑Br (electrophilic cross‑coupling partner) |
| Comparator Or Baseline | 2‑Bromo‑5‑fluoro‑3‑nitropyridine (CAS 652160‑72‑0): one (aryl‑Br only; nitro requires prior reduction). 2‑Bromo‑3‑nitropyridin‑4‑amine (CAS 84487‑14‑9): one bromo, but no fluoro substituent. |
| Quantified Difference | Reduces synthetic sequence by 1–2 steps relative to analogs lacking the amino group |
| Conditions | General organic synthesis; applicable to amidation, diazotization, and Pd‑catalyzed cross‑coupling protocols |
Why This Matters
Shortens synthetic routes, improves overall yield, and avoids protecting‑group manipulations in multi‑step medicinal chemistry campaigns.
- [1] Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (MDPI), 2025, 18, 67. DOI: 10.3390/ph18010067. View Source
